molecular formula C22H16O5S B14994739 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methylbenzoate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-methylbenzoate

Cat. No.: B14994739
M. Wt: 392.4 g/mol
InChI Key: VLELBCWWMNMBMY-UHFFFAOYSA-N
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Description

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE is an organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a methoxyphenyl group, a benzoxathiol moiety, and a methylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxathiol Core: This can be achieved through the cyclization of appropriate thiol and phenol derivatives under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to the phenyl ring.

    Esterification: The final step involves the esterification of the benzoxathiol derivative with 3-methylbenzoic acid using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxathiol derivatives.

Scientific Research Applications

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The benzoxathiol moiety can interact with active sites of enzymes, leading to inhibition of their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-HYDROXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE
  • 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE
  • 7-(4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE

Uniqueness

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHYLBENZOATE is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

Molecular Formula

C22H16O5S

Molecular Weight

392.4 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-methylbenzoate

InChI

InChI=1S/C22H16O5S/c1-13-4-3-5-15(10-13)21(23)26-17-11-18(14-6-8-16(25-2)9-7-14)20-19(12-17)28-22(24)27-20/h3-12H,1-2H3

InChI Key

VLELBCWWMNMBMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)OC

Origin of Product

United States

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